

Commercial Availability and Applications of 2-Bromo-p-xylene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-p-xylene

Cat. No.: B1265381

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-p-xylene, also known as 1-bromo-2,5-dimethylbenzene, is a key aromatic building block in organic synthesis. Its disubstituted benzene ring with a bromine atom and two methyl groups offers versatile reactivity for the construction of more complex molecules. This technical guide provides an in-depth overview of the commercial availability of **2-Bromo-p-xylene**, its key chemical properties, and detailed experimental protocols for its use in common synthetic transformations, which are crucial for drug discovery and development.

Commercial Availability and Suppliers

2-Bromo-p-xylene is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The purity and available quantities can vary between suppliers, and it is essential to select a grade appropriate for the intended application. Below is a summary of major suppliers and their typical product specifications.

Table 1: Commercial Suppliers and Product Specifications for 2-Bromo-p-xylene

Supplier	Catalog Number(s)	Purity/Grade	Available Quantities	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma-Aldrich	167266	99%	25 g, 100 g	553-94-6	C ₈ H ₉ Br	185.06
Thermo Scientific Chemicals	A14358, AC17342	98+%, 97%	25 g, 100 g	553-94-6	C ₈ H ₉ Br	185.06
TCI America	B0997	>99.0% (GC)	25 g, 100 g, 500 g	553-94-6	C ₈ H ₉ Br	185.06
FAR Chemical	200444	Not specified	Bulk quantities	553-94-6	C ₈ H ₉ Br	185.06
Santa Cruz Biotechnology	sc-239164	Not specified	25 g, 100 g	553-94-6	C ₈ H ₉ Br	185.06
Yancheng Creator Chemical Co., Ltd.	Not specified	Not specified	Industrial scale	553-94-6	C ₈ H ₉ Br	185.06

Table 2: Physical and Chemical Properties of 2-Bromo-p-xylene

Property	Value	Reference
Appearance	Clear colorless to slightly colored liquid	[1]
Boiling Point	199-201 °C (lit.)	[2]
Melting Point	9-10 °C (lit.)	[2]
Density	1.34 g/mL at 25 °C (lit.)	[2]
Refractive Index (n _{20/D})	1.550 (lit.)	[2]
Solubility	Insoluble in water, soluble in organic solvents.	
InChI Key	QXISTPDUYKNPLU-UHFFFAOYSA-N	[3]
SMILES	<chem>CC1=CC=C(C)C(Br)=C1</chem>	[3]

Experimental Protocols

2-Bromo-p-xylene is a versatile substrate for a variety of important chemical transformations, including cross-coupling reactions and the formation of organometallic reagents. The following are detailed protocols for some of its key applications.

Synthesis of 2-Bromo-p-xylene via Electrophilic Aromatic Substitution

The direct bromination of p-xylene is a common method for the preparation of **2-Bromo-p-xylene**. The reaction requires a Lewis acid catalyst to polarize the bromine molecule, facilitating the electrophilic attack on the electron-rich xylene ring.

Materials:

- p-Xylene
- Bromine

- Iron filings (or anhydrous FeCl_3)
- Dichloromethane (or other suitable inert solvent)
- Sodium thiosulfate solution (aqueous)
- Sodium bicarbonate solution (aqueous)
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-xylene in dichloromethane under an inert atmosphere.
- Add a catalytic amount of iron filings or anhydrous ferric chloride to the solution.
- Cool the reaction mixture in an ice bath.
- Slowly add a solution of bromine in dichloromethane from the dropping funnel to the stirred reaction mixture. The addition should be done at a rate that maintains the reaction temperature below 10 °C.

- After the addition is complete, allow the reaction to stir at room temperature until the red color of bromine disappears.
- Quench the reaction by slowly adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
- Transfer the mixture to a separatory funnel and wash sequentially with sodium thiosulfate solution, sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **2-Bromo-p-xylene**.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. **2-Bromo-p-xylene** can be coupled with a variety of boronic acids or their esters to synthesize biaryl compounds.

Materials:

- **2-Bromo-p-xylene**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Solvent (e.g., toluene, dioxane, DMF, and water mixture)
- Schlenk flask or sealed tube
- Magnetic stirrer
- Inert atmosphere (Argon or Nitrogen)

- Heating mantle or oil bath
- Standard work-up and purification equipment

Procedure:

- To a Schlenk flask or sealed tube under an inert atmosphere, add **2-Bromo-p-xylene** (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
- Add the degassed solvent system to the flask.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Grignard Reagent Formation and Reaction

2-Bromo-p-xylene can be used to prepare the corresponding Grignard reagent, a potent nucleophile for the formation of new carbon-carbon bonds.

Materials:

- **2-Bromo-p-xylene**
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)

- Iodine crystal (as an initiator)
- Three-neck round-bottom flask
- Reflux condenser
- Dropping funnel
- Inert atmosphere (Argon or Nitrogen)
- Electrophile (e.g., a ketone, aldehyde, or carbon dioxide)

Procedure for Grignard Reagent Formation:

- Ensure all glassware is oven-dried and assembled under an inert atmosphere.
- Place magnesium turnings in the three-neck flask.
- Add a small crystal of iodine to activate the magnesium surface.
- In the dropping funnel, prepare a solution of **2-Bromo-p-xylene** in anhydrous diethyl ether or THF.
- Add a small portion of the **2-Bromo-p-xylene** solution to the magnesium turnings. The reaction may need gentle warming to initiate.
- Once the reaction starts (indicated by bubbling and a color change), add the remaining **2-Bromo-p-xylene** solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

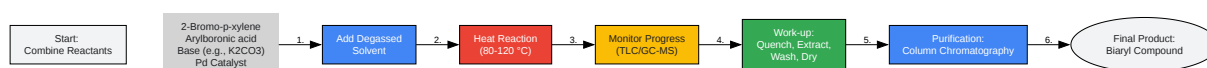
Procedure for Reaction with an Electrophile (e.g., a Ketone):

- Cool the freshly prepared Grignard reagent in an ice bath.

- Slowly add a solution of the ketone in anhydrous diethyl ether or THF to the Grignard reagent.
- After the addition is complete, allow the reaction to stir at room temperature for a specified time.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography or distillation.

Visualizations

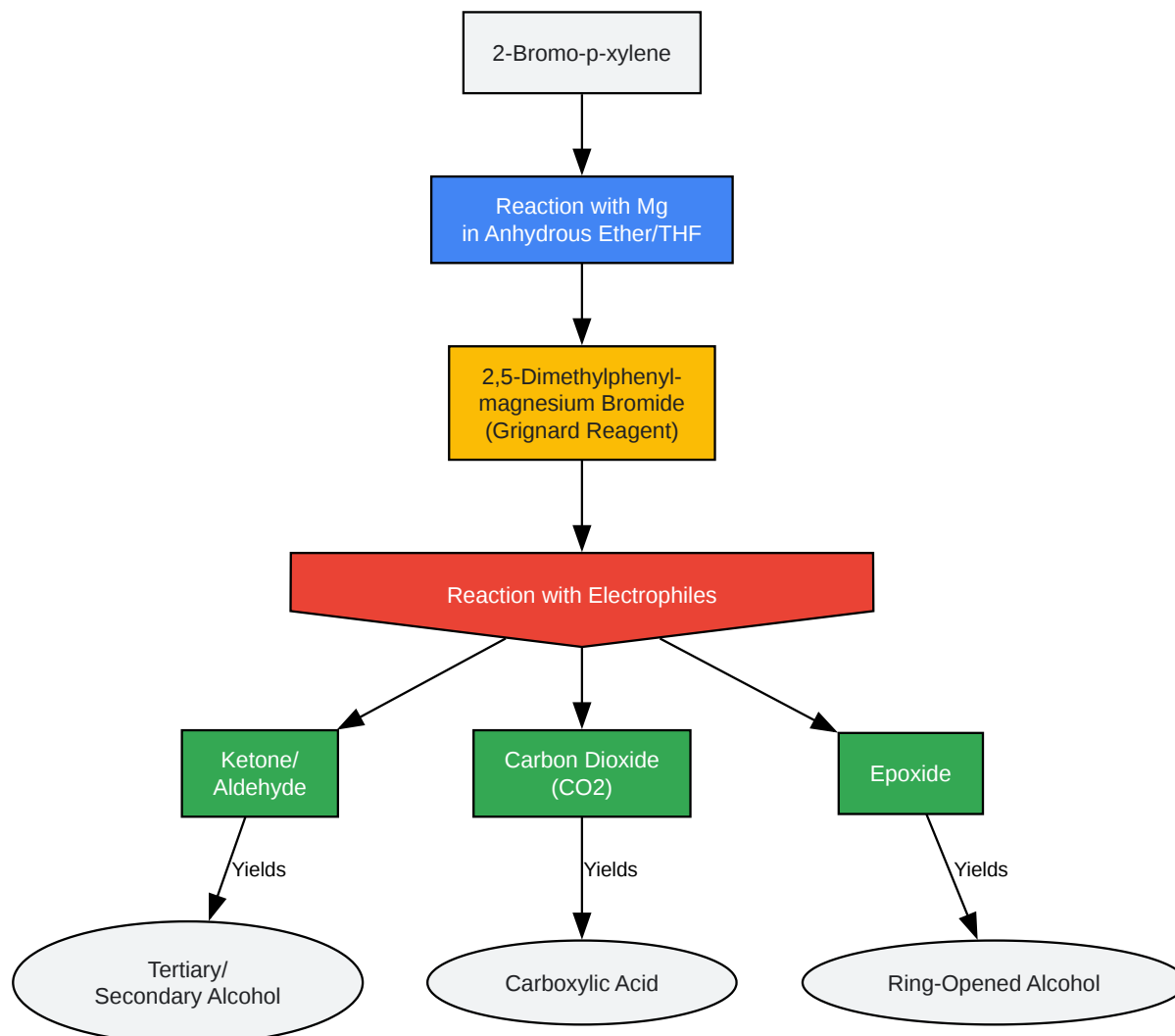
Experimental Workflow for Suzuki-Miyaura Coupling



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Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship in Grignard Reagent Utilization



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Caption: Formation and subsequent reactions of a Grignard reagent from **2-Bromo-p-xylene**.

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